molecular formula C6H4ClNO2 B1406344 3-Hydroxypyridine-2-carbonyl chloride CAS No. 943777-92-2

3-Hydroxypyridine-2-carbonyl chloride

Cat. No.: B1406344
CAS No.: 943777-92-2
M. Wt: 157.55 g/mol
InChI Key: MKYHWXZCJIAMMY-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-carbonyl chloride: is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypyridine-2-carbonyl chloride typically involves the chlorination of 3-hydroxypyridine. One common method includes dissolving 3-hydroxypyridine in a suitable solvent and reacting it with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Hydroxypyridine-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypyridine-2-carbonyl chloride is unique due to the presence of both hydroxyl and carbonyl chloride functional groups. This combination imparts distinct reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-hydroxypyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6(10)5-4(9)2-1-3-8-5/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYHWXZCJIAMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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